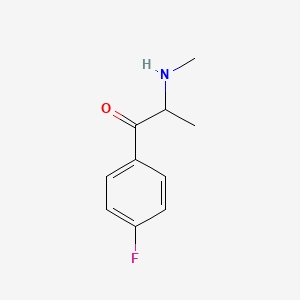

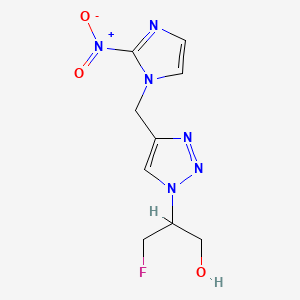

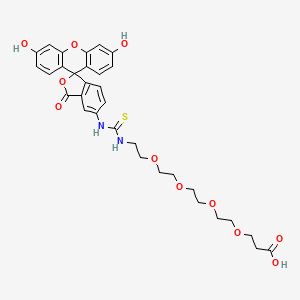

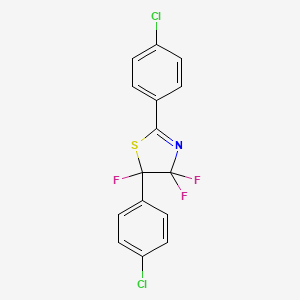

![molecular formula C31H40F2N7O8PS B607541 [(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol CAS No. 914361-45-8](/img/structure/B607541.png)

[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of E-1224 L-lysine ethanolate involves the reaction of ravuconazole with bis-tert-butyl chloromethylphosphate to form the phosphonooxymethyl ether derivative . This derivative is then combined with L-lysine and ethanol to produce the final compound. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to enhance solubility .

Industrial production methods for E-1224 L-lysine ethanolate are designed to ensure high purity and yield. These methods often involve large-scale synthesis in controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

E-1224 L-lysine ethanolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antifungal activity.

Reduction: Reduction reactions can convert the compound into its active form, ravuconazole.

Substitution: Substitution reactions involving the replacement of functional groups can modify the compound’s properties and enhance its efficacy.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of ravuconazole with enhanced antifungal properties .

Scientific Research Applications

E-1224 L-lysine ethanolate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of antifungal agents.

Biology: The compound is employed in research on fungal infections and their treatment, particularly in studying the mechanisms of antifungal resistance.

Mechanism of Action

E-1224 L-lysine ethanolate exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets and pathways involved in this mechanism include the CYP51 enzyme and the ergosterol biosynthesis pathway .

Comparison with Similar Compounds

E-1224 L-lysine ethanolate is unique compared to other similar compounds due to its improved water solubility and bioavailability. Similar compounds include:

Ravuconazole: The active form of E-1224 L-lysine ethanolate, used for similar antifungal applications.

Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.

Fluconazole: A widely used antifungal agent with a broader spectrum of activity but lower potency against certain fungal species.

E-1224 L-lysine ethanolate stands out due to its enhanced solubility and bioavailability, making it a more effective option for oral administration .

Properties

CAS No. |

914361-45-8 |

|---|---|

Molecular Formula |

C31H40F2N7O8PS |

Molecular Weight |

739.7 g/mol |

IUPAC Name |

[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;ethanol |

InChI |

InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3/t15-,23+;5-;/m00./s1 |

InChI Key |

VOWYGLHOVNSCSA-NRVKWRQJSA-N |

SMILES |

CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |

Isomeric SMILES |

CCO.C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fosravuconazole L-lysine ethanolate; BFE1224; BFE 1224; BFE-1224; BMS379224; BMS 379224; BMS-379224 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.